Penillic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

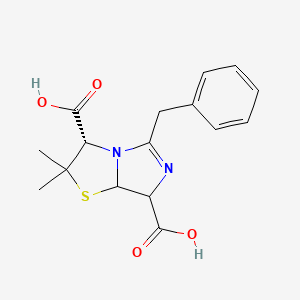

Benzylpenillic acid is a this compound having a benzyl substituent at the 5-position.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Penillic acid is frequently analyzed in the context of penicillin degradation products. The development of advanced analytical methods has been crucial for quantifying this compound in various matrices, particularly in food safety and agricultural research.

Case Study: UHPLC-MS/MS Method Development

A study conducted by Canzani and Aldeek (2017) focused on the identification and quantification of this compound along with other metabolites of penicillin G in citrus fruit. The researchers developed a method using Ultra High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) to monitor the degradation of penicillin G under different pH conditions.

- Findings :

- In acidic conditions (pH 2), this compound reached a stable concentration of approximately 60 ng/mL within 15 hours.

- In alkaline conditions (pH 12), this compound was not formed, indicating its stability is pH-dependent.

- The method achieved recoveries of nearly 100% after incorporating deuterated internal standards, enhancing the precision of quantification .

Table 1: Concentration of this compound Under Varying Conditions

| Condition | Time (hours) | Concentration (ng/mL) |

|---|---|---|

| pH 2 | 15 | 60 |

| pH 12 | Not detectable | N/A |

| Citrus Matrix (pH 4) | 7 | 40 |

Pharmacological Research

This compound's pharmacological implications are primarily associated with its role as a metabolite in allergic reactions to penicillin. Research has indicated that metabolites like this compound may contribute to non-IgE mediated hypersensitivity reactions.

Case Study: Non-Allergic Hypersensitivity Reactions

A study published in Nature Communications highlighted that this compound could induce vascular permeability changes in a mouse model, suggesting its involvement in non-allergic hypersensitivity reactions triggered by penicillin .

- Mechanism :

- This compound was found to activate the RhoA/ROCK signaling pathway, leading to increased vascular leakage.

- Implications :

- Understanding these mechanisms is crucial for developing safer therapeutic strategies for patients with penicillin allergies.

Agricultural Applications

This compound also plays a role in agricultural practices, particularly concerning the treatment of diseases affecting crops. The use of penicillin G for treating Huanglongbing (citrus greening disease) has highlighted the importance of monitoring its metabolites.

Case Study: Citrus Greening Disease Treatment

Research indicates that applying penicillin G to infected citrus trees results in the formation of several metabolites, including this compound. Monitoring these metabolites is essential for assessing safety and efficacy:

- Findings :

Table 2: Metabolite Formation from Penicillin G in Citrus Treatments

| Metabolite | Concentration (ng/mL) | Time Post-Treatment |

|---|---|---|

| This compound | ~40 | 7 days |

| Penilloic Acid | ~20 | 7 days |

| Penicilloic Acid | ~20 | 7 days |

Analyse Chemischer Reaktionen

Formation Mechanism

Penillic acid arises from the acid-catalyzed inactivation of penicillin. Under acidic pH (e.g., pH 2.5), penicillin undergoes isomerization, forming a zwitterionic structure with a new acidic group (pKa ~1.5) and a basic group (pKa ~7.6) . This process involves the cleavage of the β-lactam ring and the release of CO₂, yielding penicillamine and penilloaldehyde as byproducts .

Key Reaction Equation :

Penicillin → this compound + CO₂ + Penicillamine (under acidic conditions) .

Structural Analysis

This compound exhibits a thiazolidine ring structure, which is susceptible to further degradation. Its molecular formula corresponds to the parent penicillin, with modifications in functional groups . The zwitterionic nature stabilizes the molecule under acidic conditions but renders it unstable under prolonged heat or alkaline environments .

| Property | This compound | Penicillin |

|---|---|---|

| Molecular Formula | C14H20N2O5S | C14H20N2O5S |

| pKa (Acidic Group) | ~1.5 | ~2.3 |

| Solubility | Insoluble in organic solvents | Soluble in water |

Degradation Pathways

This compound further degrades into penilloic acid under acidic conditions, bypassing intermediates like penicillenic acid . NMR studies confirm that 65% of this compound and 70% of penicilloic acid form directly without deuteriation at the C-6 position .

Degradation Pathway :

this compound → Penilloic Acid (via decarboxylation) .

Analytical Methods

Modern techniques validate this compound’s structure and reactivity:

-

UHPLC-MS quantifies degradation kinetics, showing faster hydrolysis at pH 4 and 10 .

-

NMR identifies penilloaldehyde and penicillamine as byproducts .

-

Electrotitration measures pKa values, confirming zwitterionic properties .

Stability and Kinetics

This compound’s degradation is pH-dependent:

-

Acidic pH (pH 4): Faster degradation (k = 0.0032 min⁻¹ at 80°C) .

-

Alkaline pH (pH 10): Slower degradation (k = 0.0169 min⁻¹ at 80°C) .

Activation Energy Data :

| pH | Temperature (°C) | k (min⁻¹) | Ea (kJ/mol) |

|---|---|---|---|

| 4 | 80 | 0.0032 | 216.56 |

| 10 | 80 | 0.0169 | 41.01 |

Eigenschaften

Molekularformel |

C16H18N2O4S |

|---|---|

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

(3S)-5-benzyl-2,2-dimethyl-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-10(8-9-6-4-3-5-7-9)17-11(14(19)20)13(18)23-16/h3-7,11-13H,8H2,1-2H3,(H,19,20)(H,21,22)/t11?,12-,13?/m0/s1 |

InChI-Schlüssel |

PSPRNQOVLYLHSA-CPCZMJQVSA-N |

Isomerische SMILES |

CC1([C@@H](N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C |

Kanonische SMILES |

CC1(C(N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.